molecular formula C18H19NO3 B267158 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Katalognummer B267158
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: PABHANAEYKLUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) that has been extensively studied for its potential applications in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Studies have shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease liver fat accumulation.
In addition to metabolic disorders, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been studied for its potential applications in cardiovascular diseases. Research has shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipid synthesis, leading to a decrease in plasma triglycerides and cholesterol levels.
Finally, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been studied for its potential anti-cancer properties. Research has shown that 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer.

Wirkmechanismus

The primary mechanism of action of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 is through activation of the PPARδ receptor. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in lipid synthesis.
Biochemical and Physiological Effects
2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has been shown to have a wide range of biochemical and physiological effects. In addition to the effects on metabolic disorders and cardiovascular diseases mentioned above, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 has also been shown to increase endurance and improve exercise performance in animal models. This is thought to be due to increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 for lab experiments is its high selectivity for the PPARδ receptor. This allows for more precise targeting of the desired biological pathways and reduces the risk of off-target effects. However, one limitation of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 is its relatively short half-life, which can make dosing and timing of experiments more challenging.

Zukünftige Richtungen

There are many potential future directions for research on 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516. One area of interest is in the development of more potent and selective PPARδ agonists for use in treating metabolic disorders and cardiovascular diseases. Another area of interest is in the development of combination therapies that target multiple biological pathways involved in these diseases. Finally, there is also potential for the use of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesemethoden

The synthesis of 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516 involves the reaction of 2-methoxy-5-nitrobenzoic acid with 2-methylpropan-2-ol to form the corresponding ester, which is then reduced with lithium aluminum hydride to produce the primary alcohol. The alcohol is then reacted with 4-(2-methylprop-2-en-1-yl)phenol in the presence of a Lewis acid catalyst to form the desired product, 2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide 501516.

Eigenschaften

Produktname

2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-methoxy-N-[4-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO3/c1-13(2)12-22-15-10-8-14(9-11-15)19-18(20)16-6-4-5-7-17(16)21-3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI-Schlüssel

PABHANAEYKLUAD-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.